Superior Maximum External Quantum Efficiency (EQE) in Green Phosphorescent OLED Devices vs. tmd and acac Ancillary Ligands
When complexed with the identical main ligand MPBFP, the iridium(III) complex employing 3,7-diethylnonane-4,6-dione (detd) as the ancillary ligand — (MPBFP)₂Ir(detd) — achieved a maximum external quantum efficiency (EQE) of 17.2% at a doping concentration of 15 wt% in a TCTA host [1]. This surpasses both the tmd-based complex (MPBFP)₂Ir(tmd) at 16.7% and the acac-based complex (MPBFP)₂Ir(acac) at 16.5% under identical device architecture [1]. In an independent study using a different main ligand (CH₃ppy), the detd-based complex again delivered the highest EQE of 15.0%, compared to the tmd and acac analogues (quantitative data for the latter two were not separately reported, but the detd complex was explicitly identified as exhibiting the best overall performance) [2]. The EQE advantage of detd is attributed to the electron-donating effect of the ethyl substituents, which modulates the HOMO level and improves charge balance in the emissive layer [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE_max) of phosphorescent OLED device |
|---|---|
| Target Compound Data | 17.2% (15 wt% doping, (MPBFP)₂Ir(detd)) [1]; 15.0% (8 wt% doping, CH₃ppy-based detd complex) [2] |
| Comparator Or Baseline | (MPBFP)₂Ir(tmd): 16.7%; (MPBFP)₂Ir(acac): 16.5% [1] |
| Quantified Difference | detd EQE exceeds tmd by +0.5 percentage points and acac by +0.7 percentage points (absolute) at 15 wt% doping [1] |
| Conditions | Device structure: ITO/HAT-CN/TAPC/TCTA/TCTA:X (X = dopant)/Bepp₂/LiF/Al; doping concentrations of 10, 12, and 15 wt% [1] |
Why This Matters
Higher EQE directly translates to greater power efficiency and lower operating current for a given luminance in OLED displays and lighting panels, making detd the preferred ancillary ligand when maximizing device efficiency is the primary selection criterion.
- [1] Ma Z, Jing C, Hang D, Fan H, Duan L. Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Adv. 2021;11(18):11004–11010. doi:10.1039/d0ra10584h. View Source
- [2] Zhang X, et al. Synthesis, Characterization, and Photoelectric Properties of β-Diketone Iridium Complexes. Fine Chemicals (Jingxi Huagong). 2020;37(3):523–528. (Chinese). View Source
